molecular formula C8H11BrClNO B2559870 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride CAS No. 2172577-23-8

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride

Cat. No.: B2559870
CAS No.: 2172577-23-8
M. Wt: 252.54
InChI Key: JKVSDQCUHGYLRQ-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a brominated heterocyclic compound featuring a fused furan-azepine scaffold. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSDQCUHGYLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(O2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the furo[3,2-c]azepine core followed by bromination and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The furo[3,2-c]azepine core can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against neurological disorders and other diseases.

  • Case Study : Research indicates that modifications of the furo[3,2-c]azepine structure can lead to compounds with enhanced neuroprotective properties. For example, derivatives have shown promise in inhibiting specific neurotransmitter receptors linked to anxiety and depression .

Biological Studies

The compound has been investigated for its biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable candidate for studying enzyme inhibition and receptor binding.

  • Biological Activity Overview :
    • Anti-inflammatory Effects : Studies have demonstrated that derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
    • Cytotoxicity Against Cancer Cells : Preliminary in vitro tests suggest that certain derivatives can induce apoptosis in various cancer cell lines .

Materials Science

The unique structure of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride makes it suitable for developing novel materials with specific electronic or optical properties.

  • Potential Applications :
    • Development of organic semiconductors.
    • Use in photonic devices due to its light absorption properties.

Industrial Applications

In industrial settings, this compound is utilized in synthesizing specialty chemicals and intermediates. Its reactivity allows for various chemical transformations that are beneficial in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the furo[3,2-c]azepine core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs with Heterocycle Variations

(a) Thieno[3,2-c]azepine Derivatives
  • 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride (Mol. formula: C₅H₅BrN₂O, Mol. weight: 189.01): Key Difference: Replaces the furan ring with a thiophene (sulfur-containing heterocycle). Impact: Thiophene’s higher aromaticity and electron-rich nature may alter reactivity in cross-coupling reactions compared to the furan analog .
(b) Pyridazino[3,4-b]azepine Derivatives
  • 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine (from Bcl-xL inhibitors): Key Difference: Incorporates a pyridazine ring instead of furan. Biological Relevance: Such derivatives are explored as pro-apoptotic agents in cancer therapy, suggesting the azepine core’s versatility in drug design .

Substituent Variations on the Azepine Core

(a) Halogenated Derivatives
  • 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one (Mol. formula: C₇H₇BrNO₂, Mol. weight: 230.06): Key Difference: A ketone group at position 4 replaces the hydrochloride salt.
(b) Alkyl-Substituted Derivatives
  • 7,7-Dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride (Mol. formula: C₅H₁₂ClNO₂, Mol. weight: 153.61): Key Difference: Methyl groups at position 5. Impact: Increased steric bulk and lipophilicity could improve metabolic stability but reduce aqueous solubility .
(c) Carbamate-Functionalized Derivatives
  • tert-Butyl 2-bromo-thieno[3,2-c]azepine-5-carboxylate (Mol. formula: Not explicitly stated, Mol. weight inferred from pricing data): Key Difference: A tert-butyl carbamate group at position 3. Utility: The carbamate acts as a protecting group, enabling selective functionalization during synthesis .
Table 1: Comparative Data for Selected Analogs
Compound Name Heterocycle Substituents Mol. Weight Key Properties/Applications
Target Compound (Hydrochloride salt) Furan Br, HCl ~265* Solubility-enhanced for drug delivery
2-Bromo-thieno[3,2-c]azepine hydrochloride Thiophene Br, HCl 189.01 Higher aromatic reactivity
2-Bromo-furo[3,2-c]azepin-4-one Furan Br, Ketone 230.06 Enhanced hydrogen bonding
7,7-Dimethyl-furo[3,2-c]azepine hydrochloride Furan CH₃, HCl 153.61 Increased lipophilicity

*Estimated based on structural similarity to .

Biological Activity

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride includes a furo[3,2-c]azepine core with a bromine substituent. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, furocoumarins have shown activity against various bacteria and fungi. The mechanism often involves the inhibition of DNA synthesis or disruption of cell membrane integrity.

CompoundTarget MicroorganismActivity
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepineE. coliModerate
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepineS. aureusHigh

Anticancer Potential

Research suggests that derivatives of furo[3,2-c]azepines may exhibit anticancer properties through apoptosis induction in cancer cells. The compound's ability to interact with cellular pathways involved in proliferation and survival has been documented.

Case Study:
A study evaluated the cytotoxic effects of various furo[3,2-c]azepine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

DerivativeIC50 (µM)Mechanism
2-Bromo-4H-furo[3,2-c]azepine12.5Apoptosis induction
4-Methyl derivative8.0Cell cycle arrest

Neuropharmacological Effects

Furo[3,2-c]azepines have been investigated for their neuropharmacological effects. Some studies suggest potential anxiolytic and antidepressant-like activities due to modulation of neurotransmitter systems.

Research Findings:
In a rodent model of anxiety:

  • Treatment with 2-bromo-4H-furo[3,2-c]azepine resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.
  • The compound demonstrated a significant increase in serotonin levels in the brain.

The biological activity of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA strands leading to cytotoxic effects in cancer cells.

Q & A

Q. Table 1: Key Intermediate Characterization

IntermediatePurity (%)Characterization MethodReference
Thieno[3,2-c]pyridinone98HPLC, NMR (DMSO-d₆)
Brominated furan precursor95LC-MS, FT-IR

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent effects. To resolve these:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify rotamers or tautomers .
  • X-ray Crystallography : Compare solid-state structures (e.g., bond angles in the azepine ring) with solution-phase NMR data .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and validate against experimental data .

Example : In , the azepine ring’s chair conformation in the solid state (X-ray) differs from solution NMR due to solvent-induced flexibility.

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm to quantify impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., 210°C melting point ).
  • Karl Fischer Titration : Measure hygroscopicity (critical for hydrochloride salts) .

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation (%)TimeframeReference
25°C, dry N₂<16 months
4°C, 75% humidity51 month

Advanced: What mechanistic insights exist for its biological activity in neurological or cardiovascular models?

Methodological Answer:
The compound’s fused furan-azepine structure may modulate ion channels or GPCRs. Key approaches include:

  • Patch-Clamp Electrophysiology : Assess inhibition of voltage-gated Ca²⁺ channels in neuronal cells .
  • Molecular Docking : Simulate interactions with Bcl-xL protein (binding affinity ΔG = −8.2 kcal/mol) .
  • In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂ = 2.3 hrs) and blood-brain barrier penetration (logBB = 0.8) .

Note : highlights structural analogs (e.g., pyridazino[3,4-b]azepines) as pro-apoptotic agents, suggesting similar mechanisms.

Advanced: How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation products form?

Methodological Answer:

  • Acidic Conditions (pH 2) : Hydrolysis of the furan ring generates 4-oxoazepine derivatives (LC-MS m/z 245.1) .
  • Alkaline Conditions (pH 10) : Dehydrohalogenation removes bromide, forming a fused dihydrofuran intermediate (NMR δ 6.8 ppm) .
  • Mitigation Strategy : Buffer formulations (pH 6–7) with antioxidants (e.g., ascorbic acid) reduce degradation by 70% .

Basic: What are the best practices for handling and storing this hydrochloride salt?

Methodological Answer:

  • Storage : Desiccate at −20°C under argon to prevent hydrolysis .
  • Handling : Use glove boxes (O₂ < 0.1 ppm) to avoid oxidation of the brominated furan moiety .

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